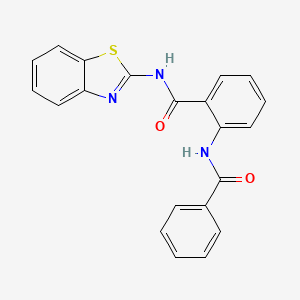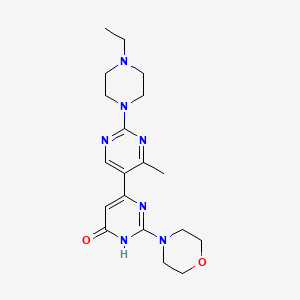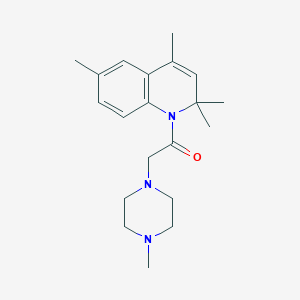![molecular formula C21H20N6O2 B11181576 N-(2-methoxy-5-methylphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11181576.png)
N-(2-methoxy-5-methylphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine core, which is known for its stability and versatility in chemical reactions, and a quinoline moiety, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Attachment of the Quinoline Moiety: The quinoline moiety is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with the triazine core.
Final Assembly: The final step involves the coupling of the methoxy-methylphenyl group to the triazine-quinoline intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core, with various nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Reduced triazine derivatives.
Substitution Products: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-methylphenyl)carbamate
- N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide
- N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine is unique due to its combination of a triazine core and a quinoline moiety, which imparts both stability and biological activity. This makes it distinct from other similar compounds that may lack either the triazine core or the quinoline moiety, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C21H20N6O2 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-N-(2-methoxy-5-methylphenyl)-6-(quinolin-8-yloxymethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H20N6O2/c1-13-8-9-16(28-2)15(11-13)24-21-26-18(25-20(22)27-21)12-29-17-7-3-5-14-6-4-10-23-19(14)17/h3-11H,12H2,1-2H3,(H3,22,24,25,26,27) |
InChI Key |
UABQGOCRMZXYMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)COC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)methanesulfonamide](/img/structure/B11181507.png)
![3'-Benzyl-9'-chloro-4,4-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione](/img/structure/B11181512.png)
![5-(4-chlorobenzyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11181524.png)
![3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11181534.png)
![9-(4-methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11181540.png)
![2,2'-[Cyclohexane-1,2-diylbis(iminomethylylidene)]bis[5-(furan-2-yl)cyclohexane-1,3-dione]](/img/structure/B11181548.png)
![4-Benzyl-N-[(3-fluorophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carboxamide](/img/structure/B11181553.png)

![2-(ethylsulfanyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11181584.png)
![7,8-dimethyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B11181590.png)


